Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate
Overview
Description
“Methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-B]pyridine-6-carboxylate” is a heterocyclic compound . It has a molecular weight of 194.15 and its IUPAC name is methyl 2-oxo-2,3-dihydro [1,3]oxazolo [4,5-b]pyridine-6-carboxylate .
Molecular Structure Analysis
The Inchi Code of this compound is1S/C8H6N2O4/c1-13-7 (11)4-2-5-6 (9-3-4)10-8 (12)14-5/h2-3H,1H3, (H,9,10,12)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a powder and it is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthetic Applications in Heterocyclic Chemistry
Development of Antihypertensive Agents :The synthesis of novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine derivatives from methyl 2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate analogs has been explored, aiming to develop compounds with potential antihypertensive activity. The process involves cyclization reactions and interactions with hydrazine hydrate, leading to derivatives expected to possess significant biological activities (Kumar & Mashelkar, 2008).
Microwave-Assisted Synthesis for Biological Activities :Research has also focused on the microwave-assisted synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, starting from related this compound structures. This method has yielded compounds with valuable biological activities, offering a faster and more efficient route to complex heterocyclic compounds (Youssef, Azab, & Youssef, 2012).
Chemical Transformations and New Derivative Synthesis
Novel Derivatives for Potential Therapeutic Applications :Further synthetic endeavors have led to the creation of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives, showcasing the versatility of this compound in generating new chemical entities. These compounds have undergone various reactions to expand the chemical diversity and explore their potential therapeutic applications (Mohamed, 2021).
Photophysical and Computational Studies
Photophysical Properties :Investigations into the photophysical properties of derivatives, including studies on 3-Amino-4-arylpyridin-2(1Н)-ones, have been conducted. Such research provides insights into the electronic structure and potential applications of these compounds in material sciences, highlighting the significance of the core structure in determining the photophysical behavior of its derivatives (Shatsauskas et al., 2019).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide safety advice on how to handle the compound.
Properties
IUPAC Name |
methyl 2-oxo-3H-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-13-7(11)4-2-5-6(9-3-4)10-8(12)14-5/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZUVUWDCVRIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC(=O)O2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.